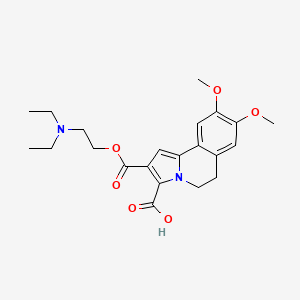
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester is a complex organic compound belonging to the pyrroloisoquinoline family.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo(2,1-a)isoquinoline derivatives typically involves the annulation of the pyrrole ring to the isoquinoline moiety or vice versa. One common method is the multicomponent reaction, which proceeds via sequential formation of spirooxindole, generation of isocyanate functionality, and addition of tetrahydroisoquinoline to the isocyanate group . Another approach involves the reaction of 3-(2-bromoacetyl)coumarins, isoquinoline, and dialkyl acetylenedicarboxylates in the presence of triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely employed to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolo(2,1-a)isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of a pyrrolo(2,1-a)isoquinoline derivative may yield a ketone, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Pyrrolo(2,1-a)isoquinoline derivatives have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of pyrrolo(2,1-a)isoquinoline derivatives involves their interaction with molecular targets such as topoisomerases. These enzymes are crucial for DNA replication and transcription. By inhibiting topoisomerases, these compounds can induce DNA damage in cancer cells, leading to cell death . The specific pathways involved include the stabilization of the topoisomerase-DNA complex, preventing the re-ligation of DNA strands .
Comparación Con Compuestos Similares
Similar Compounds
Lamellarins: Marine alkaloids with a pyrrolo(2,1-a)isoquinoline scaffold, known for their cytotoxic and anti-cancer activities.
Lukianols: Related alkaloids with similar biological properties.
Polycitrins: Compounds with antibiotic and antioxidant properties.
Storniamides: Known for their multi-drug resistance reversal activity.
Ningalins: Exhibit a wide range of biological activities, including cytotoxicity against tumor cells.
Uniqueness
Pyrrolo(2,1-a)isoquinoline-2,3-dicarboxylic acid, 5,6-dihydro-7,8-dimethoxy-, 2-(2-(diethylamino)ethyl) ester stands out due to its unique structural features and potent biological activities. Its ability to inhibit topoisomerases and induce DNA damage in cancer cells makes it a promising candidate for anti-cancer drug development .
Propiedades
Número CAS |
39731-93-6 |
|---|---|
Fórmula molecular |
C22H28N2O6 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxycarbonyl]-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C22H28N2O6/c1-5-23(6-2)9-10-30-22(27)16-12-17-15-13-19(29-4)18(28-3)11-14(15)7-8-24(17)20(16)21(25)26/h11-13H,5-10H2,1-4H3,(H,25,26) |
Clave InChI |
ZPONUDBMSOXLFI-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC(=O)C1=C(N2CCC3=CC(=C(C=C3C2=C1)OC)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



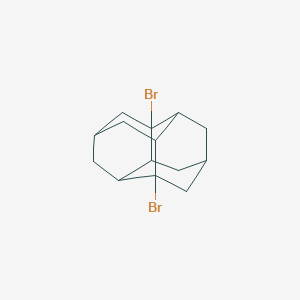

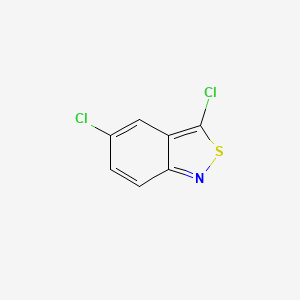
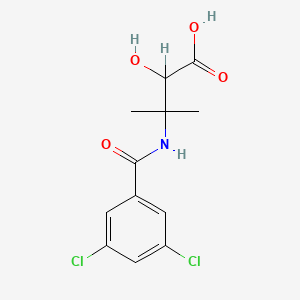
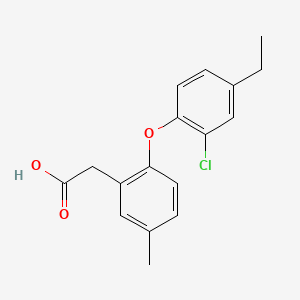

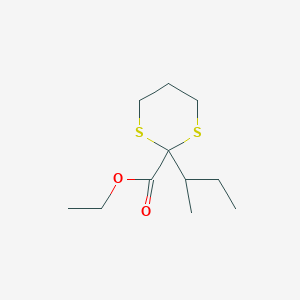
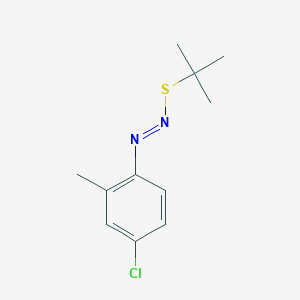
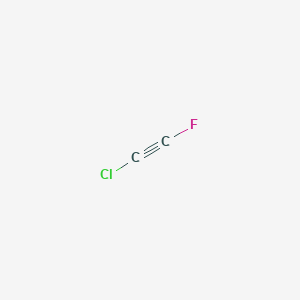
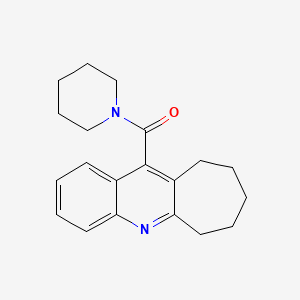
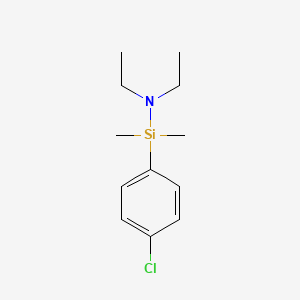
![3,5-diamino-6-chloro-N-[(E)-(cyanohydrazinylidene)methyl]pyrazine-2-carboxamide](/img/structure/B14679071.png)
![2-Chloro-N-[4-(3,4-dimethoxyphenyl)butyl]acetamide](/img/structure/B14679076.png)
